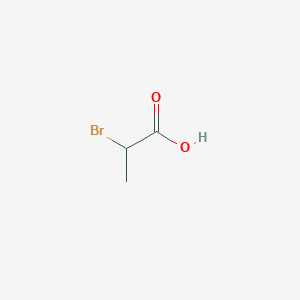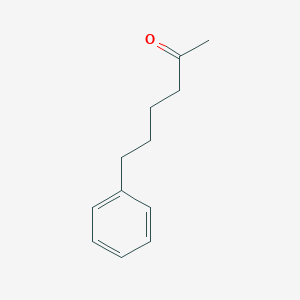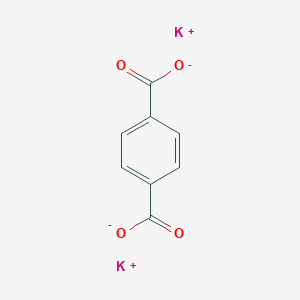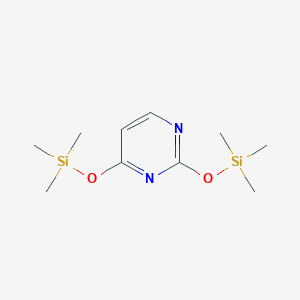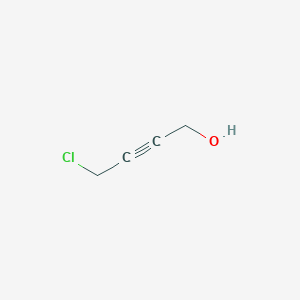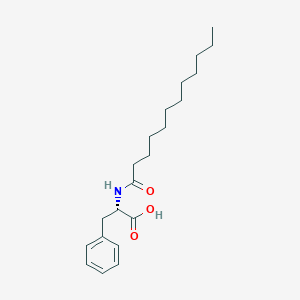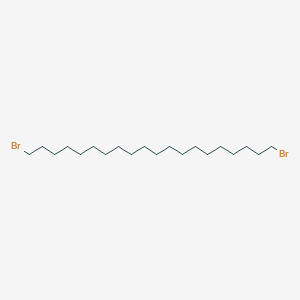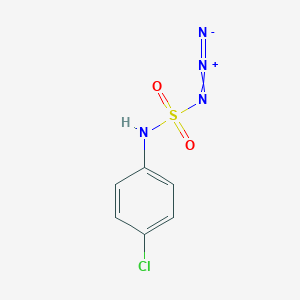
(p-Chlorophenyl)sulfamoyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(p-Chlorophenyl)sulfamoyl azide is a compound that belongs to the family of sulfonamides. It is a white crystalline powder that is used in various scientific research applications. It is a highly reactive compound and can be synthesized through different methods.
Mécanisme D'action
The mechanism of action of (p-Chlorophenyl)sulfamoyl azide is not well understood. However, it is believed that it acts as a nucleophile and reacts with various functional groups, such as carboxylic acids, alcohols, and amines.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (p-Chlorophenyl)sulfamoyl azide are not well studied. However, it is known to be highly reactive and can cause damage to cells and tissues. It is also known to have toxic effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
(p-Chlorophenyl)sulfamoyl azide has several advantages in lab experiments. It is a highly reactive compound and can be used as a reagent in the synthesis of various compounds. It is also a cross-linking agent and can be used in the preparation of polymeric materials. However, it has several limitations as well. It is highly toxic and can cause damage to cells and tissues. It is also a highly explosive compound and should be handled with extreme care.
Orientations Futures
There are several future directions related to (p-Chlorophenyl)sulfamoyl azide. One of the future directions is the development of new synthetic methods for the preparation of (p-Chlorophenyl)sulfamoyl azide. Another direction is the study of the mechanism of action and the biochemical and physiological effects of (p-Chlorophenyl)sulfamoyl azide. The development of new applications of (p-Chlorophenyl)sulfamoyl azide in the field of medicinal chemistry is also a future direction.
Méthodes De Synthèse
(p-Chlorophenyl)sulfamoyl azide can be synthesized through different methods. One of the commonly used methods is the reaction of p-chloroaniline with chlorosulfonic acid to form p-chlorobenzenesulfonic acid, which then reacts with sodium azide to form (p-Chlorophenyl)sulfamoyl azide. Another method involves the reaction of p-chloroaniline with sulfuric acid to form p-chlorobenzenesulfonic acid, which then reacts with sodium azide to form (p-Chlorophenyl)sulfamoyl azide.
Applications De Recherche Scientifique
(p-Chlorophenyl)sulfamoyl azide is used in various scientific research applications. It is used as a reagent in the synthesis of various compounds. It is also used as a cross-linking agent in the preparation of polymeric materials. It is used in the preparation of sulfamoyl azide derivatives, which have potential applications in the field of medicinal chemistry.
Propriétés
Numéro CAS |
13479-10-2 |
|---|---|
Nom du produit |
(p-Chlorophenyl)sulfamoyl azide |
Formule moléculaire |
C6H5ClN4O2S |
Poids moléculaire |
232.65 g/mol |
Nom IUPAC |
1-(azidosulfonylamino)-4-chlorobenzene |
InChI |
InChI=1S/C6H5ClN4O2S/c7-5-1-3-6(4-2-5)9-14(12,13)11-10-8/h1-4,9H |
Clé InChI |
JXGRRTIYDSQVJR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)N=[N+]=[N-])Cl |
SMILES canonique |
C1=CC(=CC=C1NS(=O)(=O)N=[N+]=[N-])Cl |
Autres numéros CAS |
13479-10-2 |
Synonymes |
(p-Chlorophenyl)sulfamoyl azide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



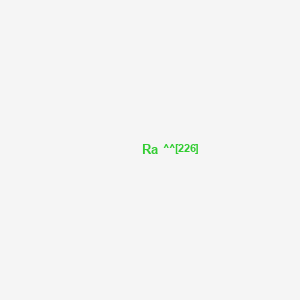
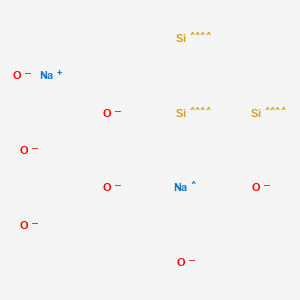
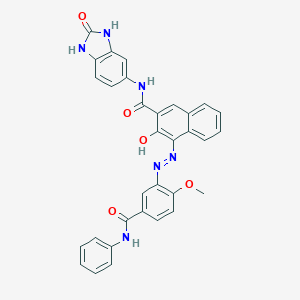
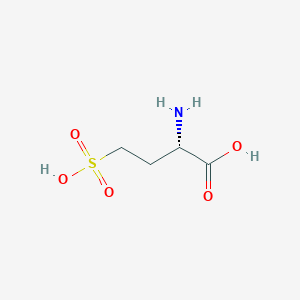
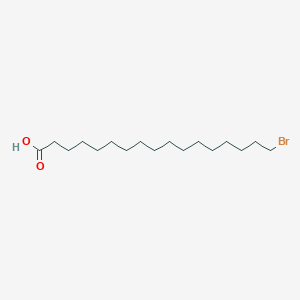
![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B75928.png)
